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Compound of Interest

Compound Name: Azido-PEG2-CH2COOH (CHA)

Cat. No.: B12398179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

applications, and handling of Azido-PEG2-CH2COOH, a heterobifunctional linker widely utilized

in bioconjugation and drug delivery systems.

Core Physicochemical Properties
Azido-PEG2-CH2COOH, also known as 2-[2-(2-azidoethoxy)ethoxy]acetic acid, is a versatile

chemical tool possessing a terminal azide group and a carboxylic acid moiety, separated by a

two-unit polyethylene glycol (PEG) spacer. This unique structure allows for sequential or

orthogonal conjugation to different molecules.

The key physicochemical properties of Azido-PEG2-CH2COOH are summarized in the table

below:
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Property Value Source(s)

CAS Number 882518-90-3 Multiple supplier catalogs

Molecular Formula C₆H₁₁N₃O₄ Multiple supplier catalogs

Molecular Weight 189.17 g/mol Multiple supplier catalogs

Appearance
Colorless to light yellow

liquid/oil
Certificate of Analysis

Purity Typically ≥95% Supplier specifications

Solubility

Soluble in water and most

organic solvents (e.g., DMSO,

DMF)

BroadPharm

Calculated LogP 0.4145 ChemScene

Topological Polar Surface Area

(TPSA)
104.52 Å² ChemScene

Hydrogen Bond Donors 1 ChemScene

Hydrogen Bond Acceptors 4 ChemScene

Rotatable Bonds 8 ChemScene

pKa of Carboxylic Acid ~3.5 - 4.5 (estimated)
Based on similar short-chain

PEG acids

Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) - "Click Chemistry"
This protocol describes a general procedure for the conjugation of Azido-PEG2-CH2COOH to

an alkyne-containing molecule.

Materials:

Azido-PEG2-CH2COOH
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Alkyne-containing molecule of interest

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA)

Solvent (e.g., PBS, water, DMSO/water mixture)

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Preparation of Stock Solutions:

Prepare a 10 mM stock solution of Azido-PEG2-CH2COOH in DMSO or water.

Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be

prepared fresh.

Prepare a 20 mM stock solution of CuSO₄ in water.

Prepare a 100 mM stock solution of THPTA or TBTA ligand in water or DMSO.

Reaction Setup:

In a microcentrifuge tube, combine the alkyne-containing molecule and a molar excess

(typically 1.5-3 equivalents) of Azido-PEG2-CH2COOH in your chosen reaction buffer

(e.g., PBS).

Add the THPTA/TBTA ligand to the reaction mixture, followed by the CuSO₄ solution.

Vortex briefly to mix. The ligand to copper ratio is typically 2:1 to 5:1 to stabilize the Cu(I)

ion.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final

concentration of the reactants should be in the low millimolar range.

Incubation:

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by

LC-MS or TLC.

Purification:

Upon completion, the conjugated product can be purified from excess reagents and

byproducts using an appropriate method such as size-exclusion chromatography, dialysis,

or HPLC.

Amine Conjugation via EDC/HATU Coupling
This protocol outlines the conjugation of the carboxylic acid moiety of Azido-PEG2-CH2COOH

to a primary amine-containing molecule.

Materials:

Azido-PEG2-CH2COOH

Amine-containing molecule of interest

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-Hydroxysuccinimide (NHS) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate) (HATU)

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Base (e.g., Diisopropylethylamine - DIPEA)

Purification system (e.g., silica gel chromatography, HPLC)

Procedure:

Activation of Carboxylic Acid:
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Dissolve Azido-PEG2-CH2COOH (1 equivalent) in anhydrous DMF or DCM.

Add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents) to the solution. If using

HATU (1.2-1.5 equivalents), a separate activator like NHS is not needed.

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid,

forming an NHS-ester intermediate.

Coupling Reaction:

In a separate flask, dissolve the amine-containing molecule (1 equivalent) in anhydrous

DMF or DCM.

Add DIPEA (2-3 equivalents) to the amine solution.

Slowly add the activated Azido-PEG2-CH2COOH solution to the amine solution.

Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be

monitored by LC-MS or TLC.

Work-up and Purification:

Once the reaction is complete, the solvent can be removed under reduced pressure.

The crude product is then purified using an appropriate method, such as silica gel

chromatography or preparative HPLC, to yield the desired amide conjugate.

Mandatory Visualizations
Synthesis of an Antibody-Drug Conjugate (ADC)
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Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using Azido-PEG2-

CH2COOH.
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Caption: Synthesis workflow for a PROTAC molecule using Azido-PEG2-CH2COOH.

Applications in Drug Development
The bifunctional nature of Azido-PEG2-CH2COOH makes it an invaluable tool in the

development of complex biologics and targeted therapies.
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Antibody-Drug Conjugates (ADCs): The carboxylic acid can be used to attach the linker to

amine residues (e.g., lysine) on a monoclonal antibody. The azide group is then available for

the highly specific and efficient "click" conjugation of a potent cytotoxic drug that has been

modified with an alkyne group.

PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules

that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target

protein. Azido-PEG2-CH2COOH can serve as the linker connecting the target protein ligand

to the E3 ligase ligand. The orthogonal reactivity of the azide and carboxylic acid groups

allows for a controlled, stepwise synthesis of the PROTAC molecule.

Bioconjugation and Surface Modification: This linker is also used for labeling proteins,

nucleic acids, and other biomolecules. The PEG spacer enhances the water solubility and

can reduce the immunogenicity of the resulting conjugate. Furthermore, it can be used to

functionalize nanoparticles and other surfaces for targeted drug delivery applications.

Handling and Storage
Storage:

Pure form: Store at -20°C for long-term stability (up to 3 years). It can be stored at 4°C for

shorter periods (up to 2 years).

In solvent: Prepare solutions fresh. If storage is necessary, aliquot and store at -80°C for up

to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Handling:

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and

a lab coat.

Handle in a well-ventilated area.

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Azido compounds can be energetic. While this molecule has a high carbon-to-nitrogen ratio,

imparting greater stability, avoid exposure to excessive heat, shock, or strong reducing
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agents which could lead to the release of nitrogen gas.

This guide provides a foundational understanding of Azido-PEG2-CH2COOH for its effective

application in research and development. For specific applications, further optimization of the

provided protocols may be necessary. Always refer to the specific product's safety data sheet

(SDS) for comprehensive safety information.

To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical
Properties of Azido-PEG2-CH2COOH]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12398179#physicochemical-properties-of-azido-
peg2-ch2cooh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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